molecular formula C9H8O2S2 B1283502 Ethyl thieno[3,2-b]thiophene-2-carboxylate CAS No. 201004-08-2

Ethyl thieno[3,2-b]thiophene-2-carboxylate

Cat. No. B1283502
CAS RN: 201004-08-2
M. Wt: 212.3 g/mol
InChI Key: BWWGCMZGALVTRS-UHFFFAOYSA-N
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Description

Ethyl thieno[3,2-b]thiophene-2-carboxylate is a chemical compound that belongs to the family of thienothiophenes, which are sulfur-containing heterocyclic compounds. These compounds have garnered interest due to their potential applications in various fields, including materials science and pharmaceuticals. The thieno[3,2-b]thiophene core is a crucial structural motif in these compounds, and its derivatives are often synthesized for their unique physical and chemical properties .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves the Fiesselmann synthesis of the thieno[3,2-b]thiophene core, followed by regioselective α-bromination of the resulting ester . Another method includes the alkylation of ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with α-halo ketones and subsequent cyclization . Additionally, large-scale synthesis can be performed through a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the planarity of the thieno[3,2-b]thiophene ring systems. This planarity is crucial for the conjugation and electronic properties of the compounds. In some cases, the presence of substituents can induce steric effects that may disrupt the planarity and affect the conjugation .

Chemical Reactions Analysis

This compound and its derivatives exhibit a range of reactivity, allowing for the synthesis of various heterocyclic compounds. For instance, reactions with hydrazine hydrate, acetylacetone, and other reagents can yield a variety of thieno[2,3-b]thiophene derivatives with potential biological activity . Additionally, diazo compounds derived from this compound can react with benzoylacetonitrile to form fused thiophene derivatives with pharmaceutical potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of substituents such as trifluoromethyl groups can significantly alter the optical and electrochemical properties of the compounds. For example, trifluoromethylation can lower both the HOMO and LUMO levels, affecting the materials' electronic properties . The mesogenic behavior of these compounds, such as the formation of smectic A phases, is also noteworthy and is influenced by the length and nature of the alkyl chains attached to the core .

Safety and Hazards

Ethyl 2-thiophenecarboxylate is classified as a combustible liquid. It has a flash point of 89 °C in a closed cup . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this compound .

Future Directions

Thieno[3,2-b]thiophene derivatives have a wide range of applications in drug design and biodiagnostics, as well as in electronic and optoelectronic devices . They are expected to continue playing a significant role in these fields in the future.

properties

IUPAC Name

ethyl thieno[3,2-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S2/c1-2-11-9(10)8-5-7-6(13-8)3-4-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWGCMZGALVTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571590
Record name Ethyl thieno[3,2-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201004-08-2
Record name Ethyl thieno[3,2-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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